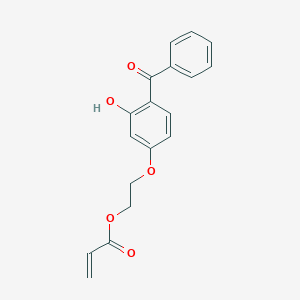

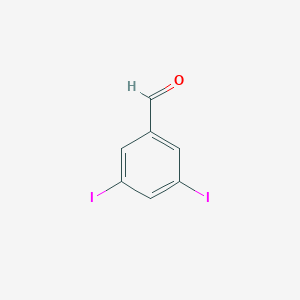

3,5-Diiodobenzaldehyde

Übersicht

Beschreibung

3,5-Diiodobenzaldehyde is an organic compound with the molecular formula C7H4I2O . It has a molecular weight of 357.92 . It is a solid substance and should be stored in a dark place under an inert atmosphere at 2-8°C .

Synthesis Analysis

3,5-Diiodobenzaldehyde can be synthesized from the condensation of 2-hydroxy-3,5-diiodobenzaldehyde and nicotinic hydrazide . The synthesized compound was characterized using various chemical techniques, including elemental analysis, FT-IR, UV-Vis, 1H NMR, and mass spectroscopy .Molecular Structure Analysis

The InChI code for 3,5-Diiodobenzaldehyde is 1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H . The key for this InChI code is WBPOINHGBSDFDZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,5-Diiodobenzaldehyde has a boiling point of 357.801°C at 760 mmHg . It has a flash point of 170.193 .Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases

3,5-Diiodobenzaldehyde: is instrumental in the synthesis of Schiff bases, which are compounds typically formed by the condensation of an aldehyde with an amine. These bases are significant due to their ability to form stable complexes with most transition metal ions, which have diverse applications in catalysis, biological modeling, and sensor development .

Pharmaceutical Research

In pharmaceutical research, 3,5-Diiodobenzaldehyde derivatives, such as Schiff bases, have been studied for their potential therapeutic properties. They have been subjected to Density Functional Theory (DFT) calculations, molecular docking, and in silico ADME/T and PASS analysis to predict their bioavailability and drug-like nature .

Antimicrobial Activity

The antimicrobial activity of compounds derived from 3,5-Diiodobenzaldehyde has been explored against various pathogens. This includes studies on their effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi like Beauveria bassiana, Aspergillus niger, and Candida albicans using methods like the disc diffusion method .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, 3,5-Diiodobenzaldehyde is used to create various chemical structures that serve as building blocks for more complex molecules. These intermediates can be further utilized in the development of pharmaceuticals, agrochemicals, and dyestuffs .

Ligand for Coordination Chemistry

The compound’s ability to act as a ligand for coordination chemistry is notable. It can form chelate complexes with transition metals, which are useful in creating models for biological systems, metalloenzymes, and as catalysts for reactions like alkene polymerization .

Photophysical Studies

3,5-Diiodobenzaldehyde: and its derivatives are subjects of photophysical studies due to their potential as drug molecules. These studies involve spectroscopic techniques and computational analyses to understand their behavior under various conditions, which is crucial for their application in biological and medicinal fields .

Safety and Hazards

The safety information for 3,5-Diiodobenzaldehyde indicates that it may cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPOINHGBSDFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437067 | |

| Record name | 3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17352-25-9 | |

| Record name | 3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3,5-Diiodobenzaldehyde be used as a building block for molecules with potential biological activity?

A1: Yes, 3,5-Diiodobenzaldehyde serves as a valuable precursor in synthesizing various compounds, including hydrazide-hydrazones. These derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them relevant in Alzheimer's disease research []. The iodine atoms in the structure can be further utilized for potential radiolabeling, which is valuable for imaging and diagnostic applications.

Q2: How does the structure of 3,5-Diiodobenzaldehyde-derived hydrazide-hydrazones influence their interaction with cholinesterases?

A2: Studies using molecular docking simulations have revealed that these hydrazide-hydrazones bind to the active site of cholinesterases through non-covalent interactions []. The specific positions of the iodine atoms, as well as other substituents on the benzene ring, were found to impact the inhibitory potency against AChE and BuChE. This suggests that modifications to the 3,5-Diiodobenzaldehyde scaffold can be strategically employed to fine-tune the selectivity and potency of the resulting inhibitors.

Q3: Has 3,5-Diiodobenzaldehyde been implicated in any unexpected chemical reactions?

A3: Interestingly, 3,5-Diiodobenzaldehyde has been observed to undergo an unusual transformation when reacted with specific titanium alkoxides []. Instead of a simple substitution reaction, a reduction of the aldehyde group to a diol was observed, resulting in the formation of a titanium complex with the diol acting as a bidentate ligand. This unexpected reactivity highlights the importance of considering potential side reactions and the influence of reaction conditions when employing 3,5-Diiodobenzaldehyde in synthetic schemes.

Q4: Can the crystal structure of compounds containing 3,5-Diiodobenzaldehyde provide insights into their properties?

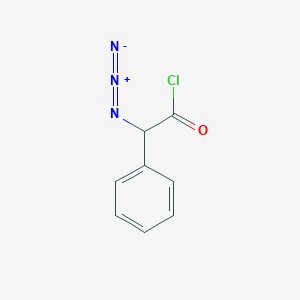

A4: Absolutely. Analysis of the crystal structure of a 3,5-Diiodobenzaldehyde derivative, specifically 3-chloro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide methanol solvate, revealed key structural features []. The presence of intramolecular and intermolecular hydrogen bonds influences the molecule's conformation and its interactions within the crystal lattice. This information is valuable for understanding physicochemical properties like solubility and stability, which are crucial for drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)